molecular formula C11H22N2O3 B2607305 Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate CAS No. 1779869-00-9

Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate

Cat. No.: B2607305
CAS No.: 1779869-00-9
M. Wt: 230.308
InChI Key: WHXNLECUCKDPLN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate: is a chemical compound with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.31 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, alcohols, bases like triethylamine

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrolidine ring

    Reduction: Reduced derivatives of the carbamate group

    Substitution: Substituted carbamates with different nucleophiles

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . This property is exploited in peptide synthesis and other applications where selective protection and deprotection are crucial .

Comparison with Similar Compounds

  • Tert-butyl carbamate (Boc-NH₂)
  • N-tert-butoxycarbonyl-L-alanine
  • N-tert-butoxycarbonyl-L-phenylalanine

Uniqueness: Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate is unique due to its specific structure, which includes a pyrrolidine ring and an ethyl linker. This structure provides distinct reactivity and stability compared to other Boc-protected compounds . Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9-4-5-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXNLECUCKDPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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